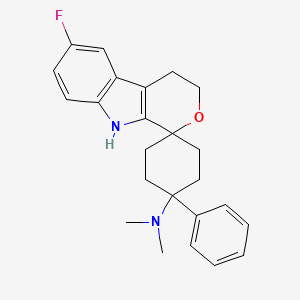

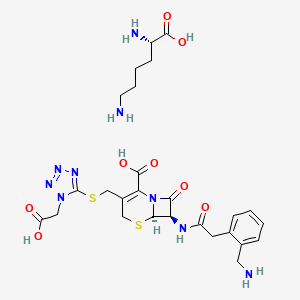

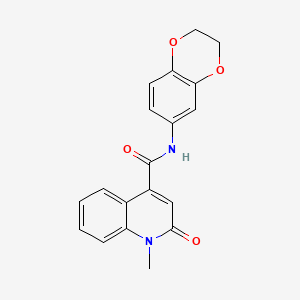

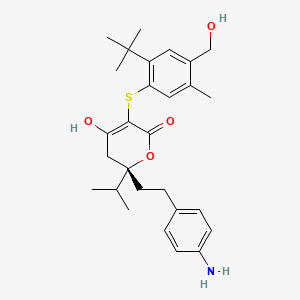

2H-Pyran-2-one, 6-(2-(4-aminophenyl)ethyl)-3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-, (6S)-

Vue d'ensemble

Description

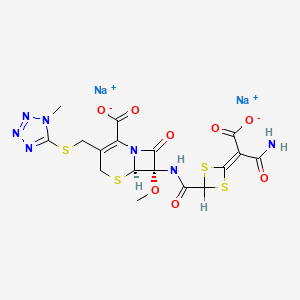

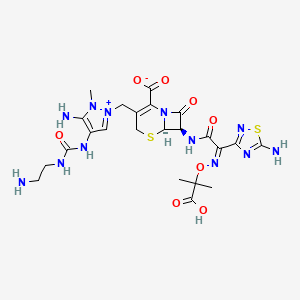

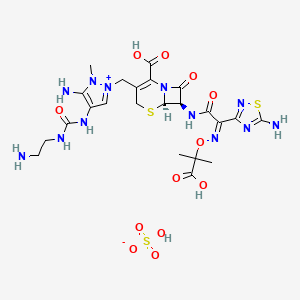

CI-1029 is an inhibitor of HIV protease, potenat against mutant HIV protease and resistant HIV strains. It contains excellent activity against the protease enzyme, good antiviral efficacy in cellular assays, and promising bioavailability in several animal species.

Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of pyran derivatives, demonstrating their significance in organic synthesis. For instance, a novel and convenient synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was developed using ultrasound-mediated condensation, highlighting the method's efficiency and environmental friendliness (Wang et al., 2011). This approach offers advantages such as simple work-up procedures, shorter reaction times, and higher yields.

Corrosion Inhibition

Research on pyran derivatives has also extended to their application as corrosion inhibitors. A study demonstrated that certain pyran derivatives significantly mitigate the corrosion of mild steel in sulfuric acid solutions. The inhibition efficiency was shown to increase with concentration, reaching up to 95% efficiency for specific derivatives, suggesting their potential as effective corrosion inhibitors (Saranya et al., 2020).

Novel Compound Synthesis

The synthesis of novel compounds using pyran derivatives has been a key area of interest. For example, synthesis efforts led to the creation of novel Schiff base ligand metal complexes, with potential antibacterial and antifungal applications, demonstrating the versatility of pyran derivatives in synthesizing compounds with possible biological activities (Pawar et al., 2016).

Advanced Material Applications

Another study focused on the anti-corrosion performance of pyran-2-one derivatives, showcasing their potential in protecting mild steel in acidic mediums. The findings suggest that these derivatives act as mixed-type inhibitors, with adsorption mechanisms playing a significant role in their inhibitory effects (El Hattak et al., 2021).

Theoretical Studies

Theoretical and computational studies have also been conducted to understand the properties and applications of pyran derivatives better. For instance, DFT analysis was used to explore the supra-molecular assemblies of substituted 4H-pyran derivatives, providing insights into their potential applications in materials science and engineering (Chowhan et al., 2020).

Propriétés

Numéro CAS |

207736-05-8 |

|---|---|

Formule moléculaire |

C28H37NO4S |

Poids moléculaire |

483.66 |

Nom IUPAC |

(2S)-2-[2-(4-aminophenyl)ethyl]-5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-propan-2-yl-3H-pyran-6-one |

InChI |

InChI=1S/C28H37NO4S/c1-17(2)28(12-11-19-7-9-21(29)10-8-19)15-23(31)25(26(32)33-28)34-24-13-18(3)20(16-30)14-22(24)27(4,5)6/h7-10,13-14,17,30-31H,11-12,15-16,29H2,1-6H3/t28-/m0/s1 |

Clé InChI |

ZUBPKHVCBGWWGO-NDEPHWFRSA-N |

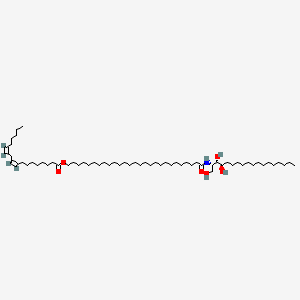

SMILES |

CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)N)C(C)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CI-1029; CI 1029; CI1029; UNII-VDH375TRL9; PD178390; PD 178390. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.